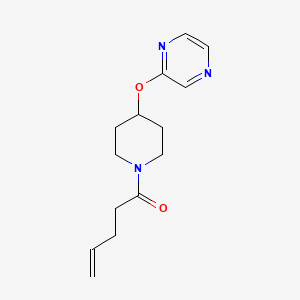
2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine and agriculture. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of 2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. The compound has also been shown to bind to and activate the peroxisome proliferator-activated receptor alpha (PPARα), which is a nuclear receptor involved in the regulation of lipid metabolism.
Biochemical and physiological effects
2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine has been shown to exhibit various biochemical and physiological effects in the body. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the development of inflammation and pain. The compound has also been shown to reduce the proliferation of cancer cells and induce apoptosis in tumor cells. In addition, the compound has been shown to regulate lipid metabolism and reduce the levels of triglycerides and cholesterol in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine has several advantages for lab experiments, including its ability to inhibit the activity of specific enzymes and receptors, its anti-inflammatory and analgesic activities, and its potential use as a herbicide and insecticide. However, the compound also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of 2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine. One direction is to further study the mechanism of action of the compound and its potential use in the treatment of various diseases such as cancer, inflammation, and metabolic disorders. Another direction is to investigate the potential use of the compound as a herbicide and insecticide in the field of agriculture. Further studies are also needed to determine the safety and efficacy of the compound in humans and to develop new derivatives with improved properties.
Méthodes De Synthèse
2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can be synthesized using various methods. One of the commonly used methods involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 4-piperidinol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-bromo-5-chloropyridine to obtain the final product. Other methods involve the use of different starting materials and reagents, but the general approach involves the reaction of a sulfonyl chloride with a piperidine derivative followed by cyclization with a pyridine derivative.
Applications De Recherche Scientifique
2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine has been studied for its potential applications in various fields of scientific research. One of the major areas of application is in the field of medicine, where the compound has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. The compound has also been studied for its potential use as a herbicide and insecticide in the field of agriculture.
Propriétés
IUPAC Name |
2-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-13-15(18)5-4-6-16(13)24(21,22)20-11-8-14(9-12-20)23-17-7-2-3-10-19-17/h2-7,10,14H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHCSVGZBQANGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


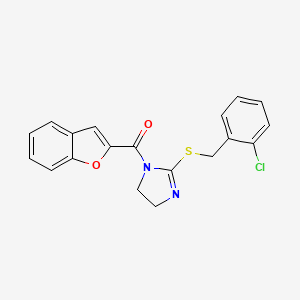
![N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2618584.png)
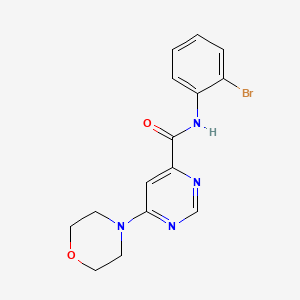
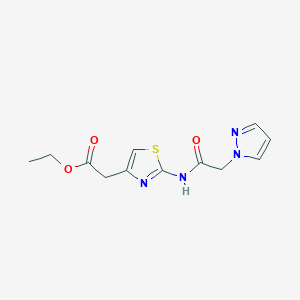

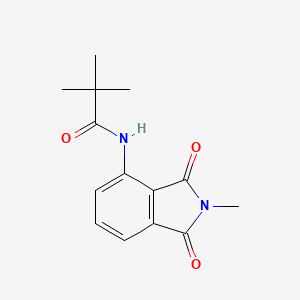
![5-[6-(Trifluoromethyl)pyrimidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2618592.png)
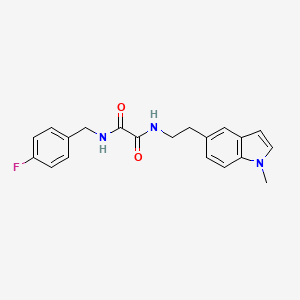
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2618596.png)
![3-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpropanoic acid](/img/structure/B2618597.png)
![2-(6-oxopyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2618600.png)

